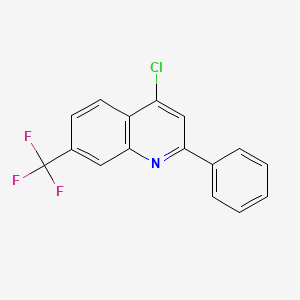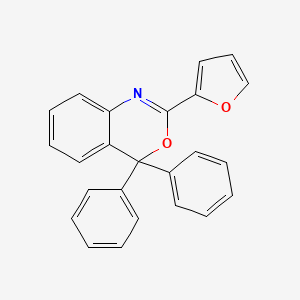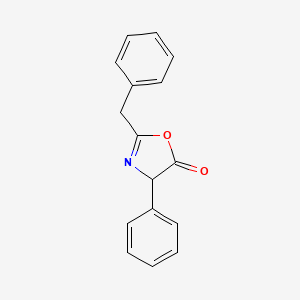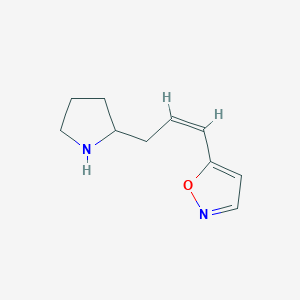
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7BrO3.
Análisis De Reacciones Químicas
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(4-Chloro-7-hydroxybenzofuran-2-yl)ethanone: Similar structure but with a chloro group instead of a bromo group.
1-(4-Methyl-7-hydroxybenzofuran-2-yl)ethanone: Contains a methyl group instead of a bromo group.
1-(4-Nitro-7-hydroxybenzofuran-2-yl)ethanone: Contains a nitro group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
803686-18-2 |
|---|---|
Fórmula molecular |
C10H7BrO3 |
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
1-(4-bromo-7-hydroxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrO3/c1-5(12)9-4-6-7(11)2-3-8(13)10(6)14-9/h2-4,13H,1H3 |
Clave InChI |
FNJDXOOFJCFNSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC(=C2O1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
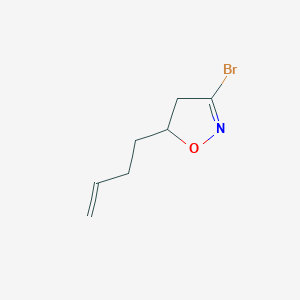
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
